Cas no 956-04-7 (4-chlorochalcone)

4-chlorochalcone structure
4-chlorochalcone structure
Nombre del producto:4-chlorochalcone
Número CAS:956-04-7
MF:C15H11ClO
Megavatios:242.700243234634
CID:40406
PubChem ID:24879735

4-chlorochalcone Propiedades químicas y físicas

Nombre e identificación

    • 4-chlorochalcone
    • 4-chlorobenzalacetophenone
    • 4-CHLOROBENZYLIDENE ACETOPHENONE
    • 4-chloro-chalcon
    • 4-chlorostyrylphenylketone
    • p-chlorobenzalacetophenone
    • p-chlorochalcone
    • (4-Chlorobenzylidene)acetophenone
    • (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
    • 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one (ACI)
    • Chalcone, 4-chloro- (6CI, 7CI, 8CI)
    • 1-Phenyl-3-(4-chlorophenyl)-2-propenone
    • 1-Phenyl-3-(4-chlorophenyl)prop-2-en-1-one
    • 2-(4-Chlorobenzylidene)acetophenone
    • 3-(p-Chlorophenyl)-1-phenyl-2-propen-1-one
    • 4-Chlorostyryl phenyl ketone
    • NSC 2643
    • NSC 636920
    • p-Chlorostyryl phenyl ketone
    • 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
    • NS00042011
    • EINECS 213-476-1
    • AI3-19969
    • 956-04-7
    • 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-, (2E)-
    • 4-CHLORO CHALCONE
    • 4-Chlorochalcone, 97%
    • NSC-636920
    • BRN 1105953
    • Q27116041
    • 4-Chlorochalcone, trans-
    • NSC-2643
    • UNII-FLU6LN357N
    • 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-
    • CHEBI:34398
    • NSC636920
    • CHEMBL227560
    • (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one
    • MS-11493
    • NSC-237974
    • AKOS001377258
    • Z46028359
    • BDBM50440657
    • (E)-p-Chlorostyryl phenyl ketone
    • 4-Chlorochalcone, (E)-
    • AKOS025310572
    • MFCD00016345
    • (E)-4-Chlorochalcone
    • (2E)-3-(4-Chlorophenyl)-1-phenyl-2-propenone
    • 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-, (E)-
    • FLU6LN357N
    • 2-07-00-00427 (Beilstein Handbook Reference)
    • (E)-3-(4-chlorophenyl)-1-phenyl-prop-2-en-1-one
    • s12306
    • STK361346
    • Chalcone, 4-chloro-
    • (2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
    • SCHEMBL197310
    • NSC237974
    • CS-0370920
    • CMLDBU00003474
    • (2E)-3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one
    • Chalcone, 4-chloro-, (E)-
    • trans-4-Chlorochalcone
    • Chalcone, 4-chloro-(6CI,7CI,8CI)
    • 22252-16-0
    • 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one
    • MDL: MFCD00016345
    • Renchi: 1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H
    • Clave inchi: ABGIIXRNMHUKII-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC=CC=1)C=CC1C=CC(Cl)=CC=1
    • Brn: 1105953

Atributos calculados

  • Calidad precisa: 242.05000
  • Masa isotópica única: 242.049843
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 271
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: nothing
  • Superficie del Polo topológico: 17.1
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.1255 (rough estimate)
  • Punto de fusión: 113-117 °C (lit.)
  • Punto de ebullición: 345.7°C (rough estimate)
  • Punto de inflamación: 210.3 °C
  • índice de refracción: 1.5220 (estimate)
  • PSA: 17.07000
  • Logp: 4.23610
  • Disolución: Not determined

4-chlorochalcone Información de Seguridad

4-chlorochalcone Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4-chlorochalcone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
011128-100g
4-Chlorochalcone
956-04-7 98
100g
£75.00 2022-03-01
Apollo Scientific
OR1424-25g
4-Chlorochalcone
956-04-7 98%
25g
£65.00 2025-02-19
Key Organics Ltd
MS-11493-1MG
(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
956-04-7 >97%
1mg
£37.00 2025-02-08
Key Organics Ltd
MS-11493-10MG
(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
956-04-7 >97%
10mg
£63.00 2025-02-08
Key Organics Ltd
MS-11493-25G
(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
956-04-7 >97%
25g
£18.00 2025-02-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
558311-10G
4-chlorochalcone
956-04-7
10g
¥406.7 2023-12-04
Fluorochem
011128-250g
4-Chlorochalcone
956-04-7 98
250g
£150.00 2022-03-01
A2B Chem LLC
AB67241-5g
4-Chlorochalcone
956-04-7 98%
5g
$46.00 2024-07-18
abcr
AB114703-1g
4-Chlorochalcone, 98%; .
956-04-7 98%
1g
€84.90 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1441590-25g
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
956-04-7 98%
25g
¥687.00 2024-04-24

4-chlorochalcone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 15 - 20 °C; 2 - 3 h, cooled
Referencia
Discovery of Novel Approach for Regioselective Synthesis of Thioxotriaza-Spiro Derivatives via Oxalic Acid
Gopinatha, Vindya K.; Swarup, Hassan A.; Raghavan, Sathees C.; Mantelingu, Kempegowda; Rangappa, Kanchugarakoppal S., Synlett, 2019, 30(17), 2004-2009

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  3 h, 80 °C
Referencia
Synthesis of α,α'-bis(substituted benzylidene)cycloalkanones and chalcones catalyzed with p-Toluenesulfonic acid (PTSA) on montmorillonite K10 under solvent-free conditions
Hashemi, Mohammed M.; Khalili, Behzad; Eftekhari-Sis, Bagher, Organic Chemistry: An Indian Journal, 2006, 2(5-6), 150-157

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 - 5 h, rt
Referencia
Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety
Almahdi, Maysoon Mohammed ; Saeed, Ahmed Elsadig Mohammed ; Metwally, Nadia Hanafy, European Journal of Chemistry, 2019, 10(1), 30-36

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 - 5 °C; 3 h, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Referencia
A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indole
Sarma, K. Narasimha; Subha, M. C. S.; Rao, K. Chowdoji, E-Journal of Chemistry, 2010, 7(3), 745-750

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Vanadate(1-), dioxo[sulfato(2-)-κO]-, hydrogen (1:1) ;  4 h, 70 °C
Referencia
Catalytic Synthesis of Chalcones and Pyrazolines Using Nanorod Vanadatesulfuric Acid: An Efficient and Reusable Catalyst
Nasr-Esfahani, Masoud; Daghaghale, Mona; Taei, Mahbube, Journal of the Chinese Chemical Society (Weinheim, 2017, 64(1), 17-24

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Water Catalysts: Barium hydroxide Solvents: 1,4-Dioxane
Referencia
Barium(II) hydroxide as catalyst in organic reactions. 20. Structure-catalytic activity relationship in the Wittig reaction
Climent, M. S.; Marinas, J. M.; Mouloungui, Z.; Le Bigot, Y.; Delmas, M.; et al, Journal of Organic Chemistry, 1989, 54(15), 3695-701

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Bromobenzene ,  Calcium oxide Solvents: Methanol ;  6 h, 60 °C
Referencia
High efficient Aldol condensation reaction utilizing modified calcium oxide as stable solid base catalyst
Wang, Jin; Yan, Tianlan; Tang, Ying; Miao, Yanqing, Kinetics and Catalysis, 2016, 57(4), 439-445

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 min, 0 °C
1.2 Solvents: Ethanol ;  overnight, rt
Referencia
Concentrated Aqueous Peroxodicarbonate: Efficient Electrosynthesis and Use as Oxidizer in Epoxidations, S-, and N-Oxidations
Seitz, Ann-Katrin; Kohlpaintner, Philipp J.; van Lingen, Tim ; Dyga, Marco ; Sprang, Fiona; et al, Angewandte Chemie, 2022, 61(25),

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, rt
Referencia
Aldol condensation in water using polyethylene glycol 400
Tanemura, Kiyoshi; Suzuki, Tsuneo; Nishida, Yoko; Horaguchi, Takaaki, Chemistry Letters, 2005, 34(4), 576-577

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ,  Water ;  25 °C; 1 - 2 h, 25 °C
Referencia
Synthesis and evaluation of chalcone derivatives and Schiff bases derivatives as antibacterial agents
Elsharif, Nada; Alnaily, Mohamed; Loujanqi, Amnnah, Journal of Modern Chemistry & Chemical Technology, 2018, 9(3), 1-7

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Chlorodiphenylphosphine ,  Palladium chloride ,  Cellulose Solvents: Acetone
Referencia
Study on the coupling reaction of organotins and acid chlorides catalyzed by cellulose oxyphosphine palladium complex
Wu, Chun; Li, Jian; Kong, Qi, Huaxue Tongbao, 2001, (3), 171-174

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Titanium nitride Solvents: Toluene ;  10 h, 100 °C
Referencia
Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible Light
Li, Peifeng; Xiao, Gang ; Zhao, Yilin; Su, Haijia, ACS Catalysis, 2020, 10(6), 3640-3649

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis of pyrazoline derivatives from chalcones and their antibacterial activity
Yazdan, Shaik Khadar; Sowjanya, K. Renuka; Avinash, K. Sai; Kumari, M. Ratna, Journal of Applicable Chemistry (Lumami, 2013, 2(6), 1679-1682

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
Referencia
Synthetic applications of organotellurium compounds. 1. A facile synthesis of α,β-unsaturated esters, ketones, and nitriles
Huang, Xian; Xie, Linghong; Wu, Hong, Journal of Organic Chemistry, 1988, 53(20), 4862-4

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) ,  Sulfuric acid (reaction product with Naphthalene) ;  100 min, 70 °C; 70 °C → rt
1.2 Reagents: Dichloromethane ;  > 1 min, heated
Referencia
Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions
Zali, Abbas; Ghani, Kamal; Shokrolahi, Arash; Keshavarz, Mohammad Hossein, Cuihua Xuebao, 2008, 29(7), 602-606

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: 1H-Imidazolium, 2-methyl-1,3-disulfo-, 2,2,2-trifluoroacetate (1:1) ;  10 min, 100 °C
Referencia
Bronsted Acidic Ionic Liquids Catalysed Sequential Michael-Like Addition of Indole with Chalcones via Claisen-Schmidt Condensation
Das, Sukanya; Porashar, Bikoshita; Saikia, Susmita; Borah, Ruli, ChemistrySelect, 2020, 5(10), 3041-3047

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: Alumina ,  Potassium fluoride ;  30 min, rt
Referencia
Synthesis of α,β-unsaturated ketones by grinding method
Wang, Shu-Xiang; Li, Ji-Tai; Wang, Zhen-Hua, Youji Huaxue, 2004, 24(4), 447-449

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Potassium carbonate ,  Sodium hydroxide ;  8 min
Referencia
Rapid synthesis of chalcones without solvent
Wang, Cunde; Guo, Ming-zhu; Zhou, Zhi-feng, Huaxue Shiji, 2004, 26(1),

Synthetic Routes 19

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide ,  Water ,  Agar Solvents: Ethanol ;  15 min, 28 - 30 °C
Referencia
Novel gel-entrapped base catalysts for the Claisen-Schmidt reaction
Chaphekar, Sachin S.; Samant, Shriniwas D., Journal of Chemical Technology and Biotechnology, 2004, 79(7), 769-773

Synthetic Routes 20

Condiciones de reacción
1.1 Catalysts: Sulfuric acid (silica supported) ;  3 h, 80 °C
Referencia
Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions
Salehi, Peyman; Dabiri, Minoo; Zolfigol, Mohammad Ali; Fard, Mohammad Ali Bodaghi, Journal of the Brazilian Chemical Society, 2004, 15(5), 773-776

4-chlorochalcone Raw materials

4-chlorochalcone Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:956-04-7)4-Chlorochalcone
sfd14568
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe